molecular formula C21H31ClN6O3 B1677963 Ppack CAS No. 71142-71-7

Ppack

货号: B1677963
CAS 编号: 71142-71-7
分子量: 451.0 g/mol
InChI 键: KWPACVJPAFGBEQ-IKGGRYGDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

。这种化合物因其对凝血酶和其他丝氨酸蛋白酶的强抑制活性而广泛用于科学研究。

准备方法

合成路线和反应条件

PPACK 是通过一系列化学反应合成的,这些反应涉及 D-苯丙氨酸、L-脯氨酸和 L-精氨酸与氯甲基酮基团偶联。合成通常包括以下步骤:

    偶联反应: D-苯丙氨酸与 L-脯氨酸偶联,使用偶联试剂,如二环己基碳二亚胺 (DCC),在碱性条件下,例如 N-甲基吗啉 (NMM)。

    L-精氨酸的添加: 然后将所得二肽与 L-精氨酸偶联,使用类似的偶联试剂和碱。

    氯甲基酮基团的引入:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保高产率和纯度。使用自动化合成器和大规模反应器有助于实现高效生产。

化学反应分析

反应类型

PPACK 经历各种化学反应,包括:

    取代反应: this compound 中的氯甲基酮基团可以发生亲核取代反应。

    水解: this compound 在酸性或碱性条件下可以水解,导致肽键断裂。

常用试剂和条件

    亲核试剂: 用于 this compound 取代反应的常见亲核试剂包括胺和硫醇。

    水解条件: 水解反应使用酸性或碱性条件,试剂包括盐酸或氢氧化钠。

主要形成的产物

科学研究应用

PPACK 在科学研究中具有广泛的应用,包括:

    化学: 用作各种化学反应中的试剂,以及校准分析仪器的标准。

    生物学: 用于涉及酶动力学和抑制的研究,特别是凝血酶和其他丝氨酸蛋白酶。

    医学: 研究其在涉及过度血液凝固的疾病中的潜在治疗应用,例如血栓形成。

    工业: 用于诊断试剂盒的开发,以及质量控制流程中的参考标准

作用机制

PPACK 通过不可逆地结合凝血酶的活性位点发挥作用。氯甲基酮基团与凝血酶活性位点中的丝氨酸残基形成共价键,导致形成稳定的复合物。 这抑制了凝血酶的酶活性,阻止其切割底物,从而抑制血液凝固级联反应 .

相似化合物的比较

类似化合物

PPACK 的独特性

This compound 的独特性在于其对凝血酶的高度选择性和不可逆抑制。与其他抑制剂不同,this compound 与凝血酶形成共价键,导致酶永久失活。 这使其成为研究和潜在治疗应用的宝贵工具,在这些应用中需要长期抑制凝血酶 .

生物活性

PPACK (D-Phe-Pro-Arg-Chloromethylketone) is a synthetic peptide that functions primarily as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting thrombin and plasmin, and its application in nanoparticle formulations for enhanced therapeutic effects.

This compound operates by irreversibly binding to the active site of thrombin, thereby preventing it from cleaving fibrinogen into fibrin, which is essential for clot formation. The specificity of this compound for thrombin over other serine proteases, such as plasmin, is crucial for its therapeutic utility.

Kinetics of Inhibition

The kinetics of this compound's inhibition of thrombin has been extensively studied. In one study, the interaction between this compound and thrombin was quantified using the Chromozym TH assay. The results indicated that this compound could achieve complete inhibition of thrombin activity at a concentration of 15.5 pM when conjugated to nanoparticles, demonstrating enhanced potency compared to free this compound .

Efficacy Against Plasmin

This compound's efficacy was also evaluated against plasmin, an enzyme involved in fibrinolysis. In experiments where this compound was incubated with plasmin, over 80% inhibition was observed with concentrations as low as 138 μM for both free and nanoparticle-bound this compound. This indicates that while this compound is primarily designed to inhibit thrombin, it retains some activity against plasmin without compromising its specificity .

Nanoparticle Formulations

Recent advancements have led to the development of this compound-conjugated nanoparticles (this compound-NPs), which enhance the delivery and efficacy of the inhibitor at sites of thrombotic injury. The nanoparticles demonstrated a significant increase in the local concentration of this compound at the site of thrombus formation, thereby improving its inhibitory effects on thrombin.

Stability and Characterization

The stability of this compound-NPs was assessed through high-performance liquid chromatography (HPLC), revealing that approximately 13,650 molecules of this compound were coupled to each nanoparticle. Additionally, zeta potential measurements indicated a shift from -35 mV to -22.3 mV upon coupling with this compound, suggesting successful functionalization .

Case Studies and Research Findings

Several studies have highlighted the clinical implications of utilizing this compound and its nanoparticle formulations:

  • Thrombus Formation Inhibition : In vivo studies demonstrated that this compound-NPs significantly restored endothelial barrier integrity in models of vascular injury. This suggests potential applications in treating conditions related to thrombosis and vascular dysfunction .
  • Comparative Efficacy : A comparative analysis between free this compound and this compound-NPs showed that the latter exhibited a second-order rate constant for thrombin inhibition significantly higher than that of free this compound (6.10 × 10¹² M⁻¹ min⁻¹ vs. 3.65 × 10⁸ M⁻¹ min⁻¹). This indicates a kinetic advantage for nanoparticle-bound inhibitors in therapeutic settings .

Summary Table: Key Findings on this compound Activity

Parameter Free this compound This compound Nanoparticles
Thrombin Inhibition Complete at 15.5 pMComplete at 15.5 pM
Second Order Constant 3.65×1083.65\times 10^8 M⁻¹ min⁻¹6.10×10126.10\times 10^{12} M⁻¹ min⁻¹
Plasmin Inhibition >80% at 138 μM>80% at 138 μM
Zeta Potential Before Coupling -35 mV-22.3 mV
Stability ModerateHigh

属性

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPACVJPAFGBEQ-IKGGRYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71142-71-7
Record name PPACK
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71142-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PPACK
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071142717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PPACK
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62UL02WW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ppack
Reactant of Route 2
Reactant of Route 2
Ppack
Reactant of Route 3
Reactant of Route 3
Ppack
Reactant of Route 4
Ppack
Reactant of Route 5
Ppack
Reactant of Route 6
Ppack

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。